molecular formula C9H14N2O2S B13233640 3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione

3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13233640
M. Wt: 214.29 g/mol
InChI Key: JWULDYFZVVEFIS-UHFFFAOYSA-N
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Description

3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a piperidine ring and a thiazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as diabetes and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds such as piperine and piperidinone, which also contain the piperidine ring and exhibit similar biological activities.

    Thiazolidine derivatives: Compounds like thiazolidinediones, which are used in the treatment of diabetes, share the thiazolidine-2,4-dione moiety.

Uniqueness

3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the piperidine ring and thiazolidine-2,4-dione moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(piperidin-2-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-3-1-2-4-10-7/h7,10H,1-6H2

InChI Key

JWULDYFZVVEFIS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C(=O)CSC2=O

Origin of Product

United States

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